3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one
Description
3-Phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one (molecular formula: C₁₂H₁₀N₂OS₂, Mr = 262.35) is a bicyclic heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a phenyl group at position 3 and a thioxo moiety at position 2. Its synthesis involves reacting a tetrahydrothienopyrimidinone precursor with phenyl isothiocyanate in pyridine under reflux (100°C, 12 h), followed by purification via flash chromatography to achieve 96% HPLC purity . The compound’s structural rigidity and sulfur-containing backbone make it a candidate for kinase inhibition studies, particularly targeting enzymes like CK1δ .
Properties
IUPAC Name |
3-phenyl-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS2/c15-11-10-9(6-7-17-10)13-12(16)14(11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCZXERPANAHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1NC(=S)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Conventional Synthesis
Condensation Reaction: : Starting with 2-aminothiophenol and benzaldehyde, followed by cyclization with formic acid to obtain the thienopyrimidine core.
Thioxo Addition: : Incorporation of the thioxo group using elemental sulfur in the presence of a base.
Alternative Methods
Utilizing microwave irradiation to promote cyclization, which enhances reaction efficiency and reduces time.
Industrial Production Methods
Bulk Synthesis: : Involves scaling up the conventional synthesis process in batch reactors.
Catalytic Methods: : Employing transition metal catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Conditions: : Using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Products: : Sulfoxides and sulfones.
Reduction
Conditions: : Using hydrogen in the presence of palladium on carbon (Pd/C).
Products: : Reduced thioketones.
Substitution
Conditions: : Nucleophilic substitution using alkyl halides in an alkaline medium.
Products: : Alkylated thienopyrimidines.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Hydrogen gas, sodium borohydride.
Solvents: : Ethanol, dichloromethane, acetonitrile.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds in the thienopyrimidine class often exhibit antimicrobial properties. 3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one has shown potential as an antimicrobial agent due to its ability to interact with bacterial cell walls and inhibit growth. Studies have demonstrated its effectiveness against various strains of bacteria and fungi.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases. The mechanism appears to involve the modulation of immune cell functions.
PDE7 Inhibition
Recent studies have explored the role of this compound as a phosphodiesterase 7 (PDE7) inhibitor. PDE7 inhibitors are promising in regulating pro-inflammatory and immune T-cell functions. This application suggests potential therapeutic uses in autoimmune disorders and chronic inflammatory conditions .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods involving condensation reactions with isothiocyanates or thioureas. Various derivatives have been synthesized to enhance biological activity or target specificity. For example:
| Derivative Name | Notable Properties |
|---|---|
| 5-methylthieno[2,3-d]pyrimidin | Anti-inflammatory effects |
| 7-methylthieno[2,3-d]pyrimidin | Analgesic properties |
These derivatives maintain the core thienopyrimidine structure while introducing modifications that may enhance their pharmacological profiles.
Study on Antimicrobial Properties
A study published in Medicinal Chemistry evaluated the antimicrobial effects of various thienopyrimidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), emphasizing the importance of the thioxo group in enhancing antimicrobial efficacy.
Evaluation of Anti-inflammatory Activity
In another study focusing on anti-inflammatory activity, researchers assessed the impact of this compound on cytokine production in vitro. The findings suggested that the compound effectively reduced levels of TNF-alpha and IL-6 in stimulated macrophages. This positions it as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis .
Mechanism of Action
The compound primarily exerts its effects by interacting with various molecular targets, including enzymes and receptors. The mechanism of action involves:
Thioxo Group Activity: : Reactivity with nucleophiles, leading to enzyme inhibition.
Phenyl Group: : Enhances hydrophobic interactions, improving binding affinity.
Pathways: : Involvement in the inhibition of specific enzymes crucial in inflammatory pathways and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thieno[3,2-d]Pyrimidinones
3-(3,5-Dimethoxybenzyl)-2-Thioxo Analogs
- Synthesis: Prepared via condensation of 1,3-dihydro-2H-thieno[3,2-d]pyrimidine-2,4-dione with 3,5-dimethoxybenzylamine in pyridine (120°C, 24 h), yielding 36% after chromatography .
- Key Differences : The 3,5-dimethoxybenzyl substituent introduces steric bulk and electron-donating methoxy groups, which may enhance lipophilicity but reduce aqueous solubility compared to the phenyl analog.
3-Isopropyl-2-Thioxo Analogs
- Synthesis: Derived from isopropyl thiocyanate and potassium tert-butanolate in DMF (120°C, 24 h), yielding 41% after recrystallization .
- Molecular Weight : C₉H₁₂N₂OS₂ (Mr = 228.33), lighter than the phenyl derivative.
3-Allyl-6-Phenyl Derivatives
- Structure: Features an allyl group at position 3 and a phenyl group at position 6 (thieno[2,3-d]pyrimidinone core) .
- Impact of Allyl Group : The unsaturated allyl moiety could participate in additional π-π interactions or covalent bonding, altering reactivity and biological target profiles.
Hexahydrobenzo-Fused Derivatives
3-Methyl-2-Thioxohexahydrobenzo[4,5]Thieno[2,3-d]Pyrimidin-4(1H)-One
Pyrido[3,2-d]Pyrimidinone Analogs
2-Mercaptopyrido[3,2-d]Pyrimidin-4(3H)-One
- Structure: Replaces the thieno ring with a pyrido ring, retaining the thioxo group .
- Electronic Effects : The pyrido nitrogen alters electron distribution, which may influence hydrogen-bonding interactions with biological targets.
Biological Activity
3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is classified under thienopyrimidine derivatives and possesses the following chemical formula: . Its structure features a thieno[3,2-d]pyrimidin core with a phenyl substituent and a thioxo group, contributing to its unique reactivity and biological profile.
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidines exhibit significant antimicrobial properties. A study demonstrated that 3-phenyl-2-thioxo derivatives possess activity against various bacterial strains, suggesting potential use as antibacterial agents. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 8 to 32 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. In animal models of inflammatory bowel disease (IBD), compounds structurally related to 3-phenyl-2-thioxo demonstrated the ability to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammation. This inhibition resulted in reduced levels of pro-inflammatory cytokines such as IL-1β .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of 3-phenyl-2-thioxo have been evaluated against various cancer cell lines. For instance, it exhibited IC50 values of approximately 150 µM against NIH/3T3 fibroblast cells, indicating selective cytotoxicity towards cancer cells while sparing normal cells . The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways.
Antifungal Activity
In addition to antibacterial properties, thienopyrimidine derivatives have been investigated for antifungal activity. A recent study showed that certain derivatives exhibited significant antifungal effects against Candida albicans, with MIC values comparable to standard antifungal agents like fluconazole .
The biological activities of 3-phenyl-2-thioxo are attributed to its ability to interact with various biological targets:
- Inflammation Modulation : By inhibiting the NLRP3 inflammasome, the compound reduces the secretion of inflammatory cytokines, thereby mitigating inflammation.
- Antimicrobial Action : The thioxo group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells involves modulation of key signaling pathways related to cell survival and death.
Study 1: Antimicrobial Efficacy
In a comparative analysis of various thienopyrimidine derivatives, 3-phenyl-2-thioxo was found to be among the most effective against Staphylococcus aureus with an MIC of 16 µg/mL. The study highlighted the structure-activity relationship (SAR), indicating that modifications on the phenyl ring could enhance activity .
Study 2: Anti-inflammatory Potential
In a model of DSS-induced colitis in mice, administration of related compounds resulted in significant attenuation of colonic inflammation. The protective effects were linked to the inhibition of the NLRP3 inflammasome and activation of Nrf2 pathways .
Q & A
Basic Question: What are the optimal synthetic routes for 3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one?
Answer:
The synthesis typically involves cyclocondensation and heterocyclization reactions. A validated approach includes:
- Step 1: Reacting thiophene-2-carboxamide derivatives with formic acid under reflux to form the thienopyrimidine core .
- Step 2: Introducing the 2-thioxo group via reaction with thiourea or Lawesson’s reagent, ensuring temperature control (80–100°C) in ethanol to minimize side products .
- Step 3: Functionalizing the 3-position with a phenyl group using Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and inert atmospheres .
Key Considerations: Optimize solvent choice (e.g., DMF for solubility) and reaction time (8–12 hours) to achieve yields >70% .
Advanced Question: How can computational methods predict the bioactivity of this compound against tyrosine kinase targets?
Answer:
Methodology:
- Molecular Docking: Use software like AutoDock Vina to model interactions between the compound’s thienopyrimidine core and kinase ATP-binding pockets. Focus on hydrogen bonding (e.g., NH groups) and hydrophobic interactions (phenyl substituents) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD values (<2 Å) and free energy landscapes (MM-PBSA) to validate docking results .
Case Study: Docking studies on analogous thieno[3,2-d]pyrimidines identified critical residues (e.g., Lys295 in EGFR) for inhibitory activity, guiding SAR optimization .
Basic Question: Which characterization techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR resolve aromatic protons (δ 7.2–8.2 ppm) and thiocarbonyl (C=S) signals (δ 180–190 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 317.05 for C₁₅H₁₂N₂OS₂) .
- IR Spectroscopy: Detect C=S stretching (1050–1250 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹) .
Validation: Cross-reference with X-ray crystallography data (if available) to confirm planarity of the fused ring system .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anti-inflammatory activity?
Answer:
SAR Insights:
- 2-Thioxo Group: Critical for hydrogen bonding with COX-2’s Tyr385; removal reduces potency by >50% .
- 3-Phenyl Substituent: Electron-withdrawing groups (e.g., -CF₃) at the para-position improve lipophilicity (logP >3) and membrane permeability .
- 6,7-Dihydro Moiety: Saturation enhances conformational rigidity, improving binding to p38 MAPK (IC₅₀ <1 μM) .
Experimental Design: Synthesize 10–15 derivatives with systematic substitutions and test in LPS-induced IL-6 assays (IC₅₀ values) .
Advanced Question: How should researchers address contradictions in reported biological activity data across different cell lines?
Answer:
Resolution Strategies:
- Standardize Assay Conditions: Use identical cell lines (e.g., HEK293 vs. HeLa), passage numbers, and serum concentrations to minimize variability .
- Mechanistic Profiling: Compare compound uptake (LC-MS quantification) and target expression (Western blot for EGFR/p-EGFR) across models .
- Meta-Analysis: Pool data from ≥3 independent studies using fixed-effects models to identify outliers (e.g., conflicting IC₅₀ values in MCF7 vs. MDA-MB-231) .
Advanced Question: What strategies enable the design of dual-acting derivatives targeting both kinase and microtubule pathways?
Answer:
Rational Design:
- Hybrid Scaffolds: Integrate a thieno[3,2-d]pyrimidine core (kinase inhibition) with a colchicine-like benzothiophene moiety (microtubule disruption) .
- Linker Optimization: Use flexible alkyl chains (e.g., -CH₂CH₂-) to balance steric effects and solubility.
Validation: - In Vitro: Test dual inhibition via kinase activity assays (EGFR IC₅₀) and tubulin polymerization assays (IC₅₀ <2 μM) .
- In Vivo: Evaluate tumor regression in xenograft models (e.g., 40–60% reduction at 50 mg/kg) .
Basic Question: What are the common pitfalls in synthesizing this compound, and how can they be mitigated?
Answer:
Challenges & Solutions:
- Byproduct Formation: Thiourea overcondensation leads to dithiocarbamate byproducts. Mitigate via slow reagent addition and TLC monitoring .
- Low Yields in Cyclization: Use high-boiling solvents (e.g., DMSO) and microwave-assisted synthesis (100°C, 30 min) to accelerate ring closure .
- Purification Issues: Employ silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) to isolate pure product .
Advanced Question: How can researchers leverage green chemistry principles in the synthesis of this compound?
Answer:
Methods:
- Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
- Catalysis: Use immobilized lipases or laccases for regioselective thioether formation, achieving 80–90% yields under mild conditions (pH 7, 25°C) .
- Waste Reduction: Implement flow chemistry for continuous thiourea recycling, cutting solvent waste by 60% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
